N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-4-methoxyaniline
Overview
Description
N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-4-methoxyaniline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BAY 41-8543 and is a potent inhibitor of soluble guanylate cyclase (sGC).
Mechanism of Action
The mechanism of action of N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-4-methoxyaniline involves the inhibition of soluble guanylate cyclase (sGC). sGC is an enzyme that is involved in the synthesis of cyclic guanosine monophosphate (cGMP), which is a key signaling molecule in the cardiovascular system. By inhibiting sGC, this compound reduces the levels of cGMP, leading to vasodilation and a decrease in blood pressure.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its vasodilatory effect, it has also been shown to have anti-inflammatory properties. It can also inhibit platelet aggregation and reduce oxidative stress.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-4-methoxyaniline is its potent vasodilatory effect, which makes it a useful tool for studying the cardiovascular system. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are a number of future directions for research on N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-4-methoxyaniline. One area of research is the development of new drugs based on this compound for the treatment of hypertension and other cardiovascular diseases. Another area of research is the study of the anti-inflammatory and antioxidant properties of this compound, which could lead to the development of new treatments for inflammatory diseases. Finally, further research is needed to fully understand the potential toxicity of this compound and to develop methods for minimizing its toxicity in lab experiments.
Scientific Research Applications
N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-4-methoxyaniline has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of this compound is in the field of cardiovascular research. It has been shown to have a potent vasodilatory effect and can be used as a potential treatment for hypertension.
Properties
IUPAC Name |
N-[1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]cyclopentyl]-4-methoxyaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O/c1-15-7-6-8-16(2)19(15)26-20(23-24-25-26)21(13-4-5-14-21)22-17-9-11-18(27-3)12-10-17/h6-12,22H,4-5,13-14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOGDJICIXEZAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=NN=N2)C3(CCCC3)NC4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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